molecular formula C27H32N4O B2903680 N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide CAS No. 946243-33-0

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide

Cat. No. B2903680
CAS RN: 946243-33-0
M. Wt: 428.58
InChI Key: MJVBIPAVXVCAAK-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide, also known as DPPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide exerts its therapeutic effects by binding to specific receptors in the body. It has been found to bind to the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound also binds to the sigma-1 receptor, which is involved in the regulation of pain, inflammation, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. This compound has also been found to increase the levels of anti-inflammatory cytokines, such as IL-10, which help to reduce inflammation in the body. Additionally, this compound has been shown to increase the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptors. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations. It has a short half-life and is rapidly metabolized in the body, which can limit its effectiveness. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide research. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its effectiveness in vivo. Another potential application is in the treatment of depression. This compound has been shown to have anti-depressant effects in animal models, and further studies are needed to determine its effectiveness in humans. Additionally, this compound has been shown to have anti-inflammatory effects, and further studies are needed to determine its potential in the treatment of inflammatory diseases.

Synthesis Methods

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide can be synthesized using a multistep process that involves the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine in the presence of a reducing agent. The resulting intermediate is then treated with ethyl bromide to form this compound.

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-depressant properties. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-depressant effects by increasing the levels of serotonin and dopamine in the brain.

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O/c1-29(2)24-15-13-22(14-16-24)26(21-28-27(32)23-9-5-3-6-10-23)31-19-17-30(18-20-31)25-11-7-4-8-12-25/h3-16,26H,17-21H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVBIPAVXVCAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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